molecular formula C18H21N5OS B12240914 2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12240914
M. Wt: 355.5 g/mol
InChI Key: HEWTWYPZKUAFES-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of Thiadiazole Group: The thiadiazole group can be introduced through a coupling reaction between the piperidine-quinazolinone intermediate and a thiadiazole derivative, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone, piperidine, or thiadiazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-quinazolin-4-one: Similar structure but lacks the dihydro component.

    3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: Similar structure but lacks the 2-methyl group.

Uniqueness

The uniqueness of 2-Methyl-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C18H21N5OS/c1-12-19-18(25-21-12)22-9-7-14(8-10-22)11-23-13(2)20-16-6-4-3-5-15(16)17(23)24/h3-6,14H,7-11H2,1-2H3

InChI Key

HEWTWYPZKUAFES-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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